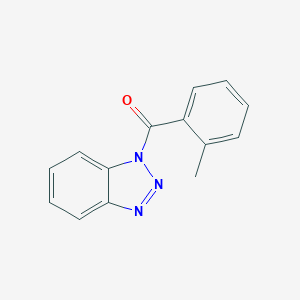![molecular formula C12H14F3N3O B359544 {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine CAS No. 193903-35-4](/img/structure/B359544.png)
{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine
Übersicht
Beschreibung
{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is a chemical compound with the molecular formula C12H14F3N3O and a molecular weight of 273.25 g/mol . It is also known by its CAS number 193903-35-4 . This compound features a piperazine ring substituted with a trifluoroacetyl group and an aniline moiety, making it a valuable intermediate in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine typically involves the reaction of 4-aminophenylpiperazine with trifluoroacetic anhydride under controlled conditions . The reaction proceeds as follows:
Starting Materials: 4-aminophenylpiperazine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-5°C.
Procedure: The trifluoroacetic anhydride is added dropwise to a solution of 4-aminophenylpiperazine in an appropriate solvent, such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: {4-[4-(Trifluoromethyl)piperazin-1-yl]phenyl}amine.
Substitution: Nitrated or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperazine ring provides structural rigidity, facilitating the compound’s interaction with active sites. The aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Trifluoromethyl-piperazin-1-yl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoroacetyl group.
4-(4-Acetyl-piperazin-1-yl)aniline: Contains an acetyl group instead of a trifluoroacetyl group.
4-(4-Benzoyl-piperazin-1-yl)aniline: Features a benzoyl group in place of the trifluoroacetyl group.
Uniqueness
{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
1-[4-(4-aminophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)11(19)18-7-5-17(6-8-18)10-3-1-9(16)2-4-10/h1-4H,5-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCBSFYZDCKDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B359466.png)




![2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359489.png)
amine](/img/structure/B359490.png)

![Ethyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B359494.png)
![N-[5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B359508.png)
![ethyl 2-[({[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B359513.png)

![4-(5-{[2-(5-chloro-2-hydroxyanilino)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B359522.png)
